(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C14H11F3N2O3 and its molecular weight is 312.248. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Anticancer Activities
The structural similarity of many drugs (especially antiviral and anticancer agents) with DNA bases such as adenine and guanine is a key factor explaining their effectiveness. Fused pyridine derivatives, including our compound of interest, exhibit promising antiviral and anticancer properties. These compounds may interfere with cellular processes, inhibit viral replication, or modulate cancer cell growth .
Anti-Inflammatory Agents
Fused pyridine derivatives have been investigated for their anti-inflammatory potential. For instance, furopyridines , a subset of these compounds, show anti-inflammatory, anti-aggregation, and anticoagulant activities. Researchers have explored their effects on coronary vasodilation and K+ movement across cell membranes .
Analgesic and Anti-Inflammatory Activity
Imidazo[1,2-a]pyridine: derivatives, such as Miroprofen , exhibit analgesic, antipyretic, and anti-inflammatory properties. These compounds may serve as nonsteroidal anti-inflammatory drugs (NSAIDs) and contribute to pain relief and inflammation reduction .
Nucleophilic Attack Sites
The compound’s sulfonamide group contains negative charges concentrated around the O4 and O5 atoms, making it a potential nucleophilic attack site. Understanding such reactivity is crucial for drug design and optimization .
Key Intermediates in Pesticide Synthesis
In pesticide synthesis, 2-chloro-5-(trifluoromethyl)pyridine (a key intermediate derived from our compound) plays a vital role. Its simultaneous vapor-phase reaction allows efficient production of fluazifop, an herbicide. This highlights the practical applications of trifluoromethylpyridines .
Other Potential Applications
Beyond the mentioned fields, fused pyridine derivatives continue to be explored for their contributions to solubility, polarity, lipophilicity, and hydrogen bonding capacity. Researchers may uncover additional applications in the future .
Mechanism of Action
Target of Action
The primary targets of the compound “5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine” are currently unknown. The compound is a derivative of oxazolo[4,5-b]pyridine , which has been studied for its fluorescence properties . .
Mode of Action
It’s known that the compound has a considerable batochromic shift in the position of the fluorescence maximum, suggesting it has an internal charge transfer character .
properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3/c15-14(16,17)21-11-3-1-9(2-4-11)13(20)19-6-5-12-10(8-19)7-18-22-12/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGFALWTJJRCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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